molecular formula C21H16FN3O5S2 B2497758 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206991-43-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Katalognummer: B2497758
CAS-Nummer: 1206991-43-6
Molekulargewicht: 473.49
InChI-Schlüssel: ASVVTNREPNWRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H16FN3O5S2 and its molecular weight is 473.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and an oxadiazole ring. Its molecular formula is C22H20FN3O4SC_{22}H_{20}FN_3O_4S with a molecular weight of approximately 431.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process generally includes:

  • Formation of the benzodioxin core : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of the oxadiazole group : The incorporation of the oxadiazole moiety is often performed using coupling reactions with fluorophenyl derivatives.
  • Final sulfonamide formation : The final step involves the reaction with sulfonyl chlorides to yield the desired sulfonamide structure.

Biological Activity

Research has indicated that compounds containing both oxadiazole and benzodioxin structures exhibit significant biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives with oxadiazole rings demonstrate potent antimicrobial properties against various bacterial strains:

  • Bactericidal Effects : The compound exhibits strong activity against Staphylococcus spp., including methicillin-resistant strains .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of biofilm formation and interference with gene transcription related to bacterial resistance mechanisms .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterase Inhibition : It has shown potential as an acetylcholinesterase inhibitor, which is significant for developing treatments for Alzheimer's disease .
  • α-glucosidase Inhibition : This activity suggests possible applications in managing Type 2 diabetes mellitus (T2DM) by inhibiting carbohydrate absorption .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on normal cell lines (e.g., L929), revealing that while some derivatives exhibit cytotoxic effects at higher concentrations, many do not significantly affect cell viability .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds showed varied levels of effectiveness, with some outperforming traditional antibiotics like ciprofloxacin .
  • Enzyme Inhibitory Potential :
    • Research focused on sulfonamides derived from benzodioxane demonstrated promising results in inhibiting cholinesterase and α-glucosidase enzymes, suggesting their therapeutic potential in neurodegenerative diseases and diabetes management .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonamide and oxadiazole moieties. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : The starting material is 2,3-dihydro-1,4-benzodioxin-6-amine.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in an alkaline medium.
  • Oxadiazole Integration : Coupling with appropriate oxadiazole derivatives to introduce the fluorophenyl group.

The structural characterization of synthesized compounds is typically performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the molecular structure and purity .

Anticancer Properties

Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded as high as 86.61% for certain derivatives .
CompoundCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : Sulfonamides derived from benzodioxane structures have demonstrated potential in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Other studies have screened similar compounds for their ability to inhibit α-glucosidase, which is significant for managing Type 2 Diabetes Mellitus (T2DM) .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of a series of oxadiazole-based sulfonamides demonstrated that specific modifications to the oxadiazole ring enhanced cytotoxic activity against human cancer cell lines like HCT116 and MCF7. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Enzyme Inhibition for Neurodegeneration

Research involving the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin) derivatives revealed that these compounds effectively inhibited acetylcholinesterase activity in vitro. This suggests their potential utility in developing therapeutic agents for Alzheimer's disease .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVVTNREPNWRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.